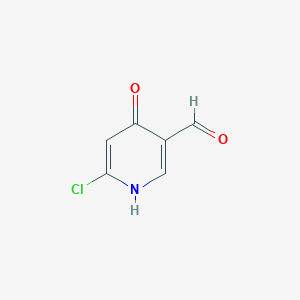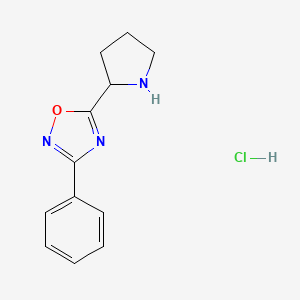
4-Azidophenyl glyoxal hydrate
Übersicht
Beschreibung
4-Azidophenyl glyoxal hydrate is a unique chemical compound with the linear formula C8H5N3O2 ⋅ H2O . It is typically supplied as a water-soluble, colorless, and odorless substance .
Molecular Structure Analysis
The molecular structure of 4-Azidophenyl glyoxal hydrate is represented by the formula C8H5N3O2 ⋅ H2O . Its molecular weight is 193.16 g/mol . The InChI representation of the molecule isInChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6 (2-4-7)8 (13)5-12;/h1-5H;1H2 . Chemical Reactions Analysis
4-Azidophenyl glyoxal hydrate has been used as an efficient plug-and-play reagent for the selective functionalisation of arginine residues in native antibodies . The selective reaction between 4-Azidophenyl glyoxal hydrate and arginines’ guanidine groups allowed a facile introduction of azide groups on the monoclonal antibody trastuzumab .Physical And Chemical Properties Analysis
4-Azidophenyl glyoxal hydrate is a white fluffy powder . It has a molecular weight of 193.16 g/mol . The melting point ranges from 95 to 122 °C .Wissenschaftliche Forschungsanwendungen
Bioconjugation with Arginine
4-Azidophenyl glyoxal hydrate (APG) has been introduced as an efficient reagent for the selective functionalisation of arginine residues in native antibodies . The selective reaction between APG and arginines’ guanidine groups allows a facile introduction of azide groups on the monoclonal antibody trastuzumab .
Antibody Functionalisation
APG is used in the single and dual functionalisation of native antibodies . These pre-functionalised antibody–azide conjugates are then derivatised during the “play stage” via a biorthogonal cycloaddition reaction with different strained alkynes .
Antibody-Fluorophore Conjugates
The reaction of APG with antibodies allows the creation of antibody-fluorophore conjugates . These conjugates show preserved antigen selectivity and high stability in human plasma .
Antibody-Oligonucleotide Conjugates
APG can also be used to create antibody-oligonucleotide conjugates . Like the antibody-fluorophore conjugates, these also show preserved antigen selectivity and high stability in human plasma .
Homogeneous Conjugates
Due to a lower content of arginines compared to lysines in native antibodies, the use of APG is attractive for the preparation of more homogeneous conjugates .
Dual-Payload Antibody
The method of using APG proved to be orthogonal to classical lysine-based conjugation and allowed straightforward generation of dual-payload antibody .
Laboratory Chemicals
4-Azidophenyl glyoxal hydrate is used as a laboratory chemical .
Scientific Research and Development
It is used in the manufacture of substances and in scientific research and development .
Wirkmechanismus
Target of Action
The primary target of 4-Azidophenyl glyoxal hydrate (APG) is the arginine residues in native antibodies . Arginine residues are of special interest for the modification of biomolecules due to their abundance on protein surfaces and their positive charge .
Mode of Action
APG selectively reacts with the guanidine groups of arginine residues, allowing a facile introduction of azide groups on the monoclonal antibody . This selective reaction is the basis for the functionalization of arginine residues in native antibodies .
Biochemical Pathways
The selective reaction between APG and arginine residues leads to the formation of pre-functionalised antibody–azide conjugates . These conjugates are then derivatised via a biorthogonal cycloaddition reaction with different strained alkynes . This process results in the formation of antibody-fluorophore and antibody–oligonucleotide conjugates .
Pharmacokinetics
The resulting antibody conjugates show high stability in human plasma , suggesting that APG may have suitable ADME properties for bioconjugation applications.
Result of Action
The result of APG’s action is the formation of more homogeneous conjugates due to a lower content of arginines compared to lysines in native antibodies . The resulting antibody conjugates preserve antigen selectivity , making this approach attractive for the preparation of dual-payload antibodies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-azidophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2.H2O/c9-11-10-7-3-1-6(2-4-7)8(13)5-12;/h1-5H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYPIYKJZCKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidophenyl glyoxal hydrate | |
CAS RN |
1196151-49-1 | |
| Record name | 4-Azidophenyl glyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)








![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)

![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)